molecular formula C27H18N4O4S2 B5777896 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole

1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole

Cat. No. B5777896
M. Wt: 526.6 g/mol
InChI Key: STVZYIXCDKOTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole, also known as FBS, is a fluorescent dye that has been widely used in scientific research as a labeling agent for biomolecules. FBS has been shown to have a high binding affinity for proteins and nucleic acids, making it a valuable tool in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole is based on its high binding affinity for biomolecules, particularly proteins and nucleic acids. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole binds to these biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This binding can lead to changes in the conformation and function of the biomolecule, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has been shown to have minimal effects on the biochemical and physiological properties of biomolecules, making it a valuable tool for studying these properties. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has been used to study protein-protein interactions, DNA-protein interactions, and protein localization, among other applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole in lab experiments is its high binding affinity for biomolecules, which allows for sensitive and specific labeling. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole is also relatively easy to use and can be incorporated into a variety of labeling strategies. However, 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has some limitations, including its relatively low yield of synthesis and its potential for photobleaching, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for research involving 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole. One area of interest is the development of new labeling strategies that can improve the yield and specificity of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole labeling. Another area of interest is the use of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole in live cell imaging, which could provide new insights into the dynamics of biomolecules in living cells. Additionally, 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole could be used in the development of new diagnostic and therapeutic tools for various diseases.

Synthesis Methods

The synthesis of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole involves the reaction of 2,7-dibromofluorene with sodium sulfite to form 2,7-dibromofluorene-9-sulfonic acid. The resulting compound is then reacted with o-phenylenediamine to produce 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole. The yield of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole synthesis is typically around 60-70%.

Scientific Research Applications

1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has been used extensively in scientific research as a labeling agent for biomolecules, such as proteins and nucleic acids. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole can be attached to these biomolecules through a variety of methods, including covalent labeling and non-covalent labeling. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole-labeled biomolecules can be used for a range of applications, including protein-protein interaction studies, DNA-protein interaction studies, and protein localization studies.

properties

IUPAC Name

1-[[7-(benzimidazol-1-ylsulfonyl)-9H-fluoren-2-yl]sulfonyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N4O4S2/c32-36(33,30-16-28-24-5-1-3-7-26(24)30)20-9-11-22-18(14-20)13-19-15-21(10-12-23(19)22)37(34,35)31-17-29-25-6-2-4-8-27(25)31/h1-12,14-17H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVZYIXCDKOTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)N3C=NC4=CC=CC=C43)C5=C1C=C(C=C5)S(=O)(=O)N6C=NC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[7-(1H-benzimidazol-1-ylsulfonyl)-9H-fluoren-2-yl]sulfonyl}-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.